molecular formula C14H25NO5 B12104199 (2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid

(2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid

Cat. No.: B12104199
M. Wt: 287.35 g/mol
InChI Key: AFRSNPYABXEFCV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyclohexoxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Propanoic Acid Backbone: The protected amino acid is then reacted with a suitable reagent to introduce the propanoic acid backbone. This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds.

    Introduction of the Cyclohexoxy Group: The final step involves the introduction of the cyclohexoxy group. This can be done through nucleophilic substitution reactions using cyclohexanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

    Oxidation: The cyclohexoxy group can be oxidized to introduce additional functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions to introduce other substituents.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Hydrolysis: The major product is the free amino acid.

    Oxidation: The major products depend on the specific oxidizing agent used and the reaction conditions.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

(2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc protecting group is removed in vivo to release the active amino acid. The molecular targets and pathways involved would depend on the specific biological context and the nature of the active species released.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexyl)propanoic acid: Similar structure but with a cyclohexyl group instead of a cyclohexoxy group.

    (2S)-2-(tert-butoxycarbonylamino)-3-(phenoxy)propanoic acid: Similar structure but with a phenoxy group instead of a cyclohexoxy group.

Uniqueness

(2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid is unique due to the presence of both the Boc-protected amino group and the cyclohexoxy group

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

(2S)-3-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

AFRSNPYABXEFCV-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC1CCCCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(COC1CCCCC1)C(=O)O

Origin of Product

United States

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